3-Bromo-5-(dimethoxymethyl)benzoic acid
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Overview
Description
3-Bromo-5-(dimethoxymethyl)benzoic acid is a chemical compound with the molecular formula C10H11BrO4 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromine and dimethoxymethyl functional groups attached . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.10 . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the search results .Scientific Research Applications
Benzoic Acid Derivatives in Gut Function Regulation
Benzoic acid derivatives, like "3-Bromo-5-(dimethoxymethyl)benzoic acid," may have implications in studies focusing on gut functions. For instance, benzoic acid has been identified as an antibacterial and antifungal preservative with potential effects on gut functions including digestion, absorption, and barrier functions. Research involving animal models, particularly pigs, has demonstrated that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota composition (Mao, X., Yang, Q., Chen, D., Yu, B., & He, J., 2019).
Catalytic Synthesis Applications
Compounds similar to "this compound" may find applications in catalytic synthesis, such as in the production of polyoxymethylene dimethyl ethers (OMEs), which are valuable as oxygenated fuels for diesel engines. These compounds can significantly reduce hazardous exhaust emissions and soot formation due to the absence of C-to-C bonds, pointing towards their potential in environmental and energy-related research (Baranowski, C. J., Bahmanpour, A. M., & Kröcher, O., 2017).
Environmental and Health Impact Studies
Research on the environmental and health impacts of chemically related compounds can provide insights into the importance of monitoring and understanding the effects of synthetic chemicals, including "this compound." Studies have focused on the toxicokinetics, occurrences, and potential toxic effects of widely used compounds in consumer products, such as sunscreens, highlighting the need for further research on their ecological risks and impacts on human health (Kim, S., & Choi, K., 2014).
Safety and Hazards
While specific safety and hazard information for 3-Bromo-5-(dimethoxymethyl)benzoic acid is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest chemical compounds . If swallowed, immediate medical assistance should be sought .
Properties
IUPAC Name |
3-bromo-5-(dimethoxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-10(15-2)7-3-6(9(12)13)4-8(11)5-7/h3-5,10H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPVSRPEDUCIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Br)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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